molecular formula C10H13KO B14739067 Potassium p-tert-butylphenolate CAS No. 3130-29-8

Potassium p-tert-butylphenolate

Cat. No.: B14739067
CAS No.: 3130-29-8
M. Wt: 188.31 g/mol
InChI Key: YPPBVACKXHPUGV-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium p-tert-butylphenolate can be synthesized through the reaction of p-tert-butylphenol with a base such as potassium hydroxide in an organic solvent like ethanol or ether . The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Potassium p-tert-butylphenolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Potassium tert-butoxide (KOt-Bu): Similar in structure but lacks the aromatic ring.

    Sodium p-tert-butylphenolate: Similar to potassium p-tert-butylphenolate but with sodium as the counterion.

Uniqueness: this compound is unique due to the presence of both the phenolate anion and the bulky tert-butyl group. This combination provides both strong basicity and steric hindrance, making it a versatile reagent in organic synthesis .

Properties

CAS No.

3130-29-8

Molecular Formula

C10H13KO

Molecular Weight

188.31 g/mol

IUPAC Name

potassium;4-tert-butylphenolate

InChI

InChI=1S/C10H14O.K/c1-10(2,3)8-4-6-9(11)7-5-8;/h4-7,11H,1-3H3;/q;+1/p-1

InChI Key

YPPBVACKXHPUGV-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[O-].[K+]

Origin of Product

United States

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